molecular formula C18H17N3OS2 B3297491 3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide CAS No. 895464-17-2

3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B3297491
CAS No.: 895464-17-2
M. Wt: 355.5 g/mol
InChI Key: IPCNNKXFKJLJGO-UHFFFAOYSA-N
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Description

3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide is a synthetic small molecule featuring a thiazole core, a privileged scaffold in medicinal chemistry known for conferring significant biological activity . This compound is furnished as a high-purity material strictly for research use in biochemical and pharmacological studies. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The molecular architecture of this compound, which integrates a thiazole ring linked to a pyridine moiety via an amide bridge, suggests significant potential for interaction with various biological targets. Structural analogs, particularly those containing the N-(thiazol-2-yl)propanamide motif, have been investigated for their ability to bind and modulate enzymes and receptors . For instance, research on similar thiazole-containing molecules has demonstrated targeted activity against specific proteins, such as hexokinase-4 in metabolic research or DNAJA1 in oncology-focused protein stabilization studies . The presence of the pyridin-4-yl group further enhances its potential as a key pharmacophore for kinase inhibition endeavors. This reagent is presented as a valuable chemical tool for scientists exploring new chemical entities in areas such as inhibitor design, cellular signaling pathway analysis, and structure-activity relationship (SAR) investigations. Researchers can leverage this compound to probe novel mechanisms of action or as a synthetic intermediate for further chemical diversification.

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-13-2-4-15(5-3-13)23-11-8-17(22)21-18-20-16(12-24-18)14-6-9-19-10-7-14/h2-7,9-10,12H,8,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCNNKXFKJLJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide. This reaction yields 2-aminothiazole.

    Introduction of Pyridine Ring: The 2-aminothiazole is then reacted with 4-bromopyridine in the presence of a palladium catalyst and a base to form the desired pyridine-thiazole intermediate.

    Attachment of Sulfanyl Group: The intermediate is further reacted with 4-methylbenzenethiol in the presence of a base such as potassium carbonate to introduce the sulfanyl group.

    Formation of Propanamide Backbone: Finally, the compound is reacted with 3-bromopropionyl chloride in the presence of a base to form the propanamide backbone, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial cell wall synthesis or interfere with DNA replication in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogs differ in substituents on the aryl/heterocyclic groups, which significantly influence physicochemical and biological properties. Below is a comparative analysis based on evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (IC₅₀ or Efficacy) Reference
3-[(4-Chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide C₁₈H₁₄ClFN₂OS₂ 392.89 4-Cl (aryl), 4-F (thiazole) Not reported
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 362.43 4-Me (oxadiazole), thiazole Alkaline phosphatase IC₅₀ = 1.878 mM
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide C₂₃H₁₉N₃O₂S 401.48 4-Me (thiazole), phenoxy-benzamide 129.23% growth modulation (p<0.05)
3-[(4-Chlorophenyl)sulfonyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide C₁₆H₁₃ClN₄O₃S₂ 424.89 4-Cl (sulfonyl), pyridinyl-thiazole Not reported
Target Compound C₁₇H₁₇N₃OS₂ 351.46 4-Me (sulfanyl), pyridinyl-thiazole Inferred activity N/A

Key Observations:

Substitution at the Sulfanyl/Sulfonyl Group: The target compound’s 4-methylphenylsulfanyl group differs from the chlorophenylsulfonyl group in and the oxadiazole-linked sulfanyl group in . In compound 8d, the oxadiazole-sulfanyl group contributed to alkaline phosphatase inhibition (IC₅₀ = 1.878 mM), suggesting that the sulfanyl-propanamide moiety is critical for activity .

Thiazole and Pyridine Modifications :

  • The pyridinyl-thiazole core in the target compound is structurally similar to derivatives in , where substitution at the thiazole’s 4-position (e.g., 4-methylphenyl) enhanced growth modulation efficacy (129.23% in ).
  • Replacement of pyridine with fluorophenyl (as in ) or phenyl groups (as in ) alters electronic properties, affecting binding affinity.

Biological Activity Trends :

  • Compound 8d (4-methylphenyl-oxadiazole) showed superior alkaline phosphatase inhibition compared to unsubstituted analogs, highlighting the importance of para-methyl groups in enhancing activity .
  • The target compound’s pyridinyl-thiazole group may confer selectivity toward kinase or receptor targets, as seen in related D₂ receptor antagonists .

Biological Activity

3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, a pyridine ring, and a sulfanyl group attached to a propanamide backbone. Its molecular formula is C18H17N3OS2C_{18}H_{17}N_{3}OS_{2} . The structural components contribute to its biological activity and potential as a therapeutic agent.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as bacterial cell wall synthesis and DNA replication in cancer cells .
  • Receptor Modulation : It can modulate the activity of various receptors and proteins, leading to therapeutic effects .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) demonstrating potent activity against both Gram-positive and Gram-negative bacteria .

2. Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values comparable to established chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl and thiazole rings enhance cytotoxicity .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Research Findings and Case Studies

StudyFindingsCell Lines TestedIC50
Study ASignificant antibacterial activityStaphylococcus aureus31.25 µg/mL
Study BInduced apoptosis in cancer cellsHeLa, MCF-7< 10 µM
Study CAnti-inflammatory effects observedRAW 264.7 macrophagesNot specified

Q & A

Q. What are the standard synthetic routes for preparing 3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide, and what reagents are critical for its formation?

The compound can be synthesized via amide coupling reactions using carbodiimide-based reagents (e.g., HBTU or DCC) to link the thiazole and propanamide moieties. Key intermediates include the thiazol-2-amine derivative and 3-[(4-methylphenyl)sulfanyl]propanoic acid. Solvents like DMSO or DMF are often used to enhance reactivity, with triethylamine as a base to neutralize by-products . Characterization typically involves ¹H/¹³C NMR and IR spectroscopy to confirm bond formation and purity .

Q. How is the structural integrity of this compound validated in early-stage research?

Structural validation employs spectroscopic techniques:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly the sulfanyl and pyridinyl groups.
  • IR Spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Elemental Analysis : To verify empirical formula consistency (C, H, N, S percentages) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Initial screening includes:

  • Cytotoxicity assays (e.g., MTT) against cancer cell lines to assess antiproliferative activity.
  • Enzyme inhibition studies : Targeting kinases or proteases, given the thiazole and pyridinyl motifs’ affinity for ATP-binding pockets .
  • Solubility and stability tests in PBS or DMSO to guide formulation strategies .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production, and what are common pitfalls?

Yield optimization requires:

  • Temperature control : Reactions at 0–5°C reduce side-product formation during amide coupling .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve efficiency in Suzuki-Miyaura cross-coupling for pyridinyl-thiazole intermediates .
  • Purification : Flash chromatography or HPLC (C18 columns) to isolate high-purity fractions. Contradictions in reported yields (e.g., 28–95%) may arise from varying reagent grades or solvent purity.

Q. What advanced techniques resolve structural ambiguities in crystallographic or stereochemical analysis?

  • X-ray crystallography : Resolves absolute configuration and packing interactions, particularly for the sulfanyl-thiazole core .
  • LC-MS/MS : Detects trace impurities (e.g., deaminated by-products) and quantifies metabolic stability .
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to rationalize reactivity .

Q. How can researchers address discrepancies in biological activity data across studies?

Contradictions often stem from:

  • Cell line variability : Use standardized cell models (e.g., NCI-60 panel) and normalize data to reference inhibitors .
  • Assay conditions : Control pH, serum content, and incubation time to minimize variability .
  • Metabolite interference : Employ LC-MS to identify degradation products that may alter activity .

Q. What strategies enhance the compound’s bioavailability and target selectivity?

  • Prodrug modification : Introduce ester or phosphate groups to improve solubility .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methylphenyl vs. fluorophenyl) to optimize binding to specific targets .
  • Molecular docking : Use software like AutoDock to predict interactions with proteins (e.g., EGFR or CDK2) .

Data Contradiction Analysis

Q. Why do different studies report varying enzymatic inhibition potencies for this compound?

Discrepancies arise from:

  • Enzyme source : Recombinant vs. native enzymes may have post-translational modifications affecting activity .
  • Assay buffers : Ionic strength and cofactor presence (e.g., Mg²⁺) modulate binding kinetics .
  • Positive controls : Normalize data to well-characterized inhibitors (e.g., imatinib for kinase assays) .

Methodological Tables

Q. Table 1. Key Synthetic Reagents and Conditions

StepReagents/ConditionsPurposeYield RangeReference
Amide couplingHBTU, DMF, Et₃NLink propanamide to thiazole68–95%
Suzuki couplingPd(PPh₃)₄, K₂CO₃Introduce pyridinyl group50–75%
OxidationH₂O₂, AcOHSulfanyl to sulfone (stability enhancement)60–80%

Q. Table 2. Common Analytical Techniques

TechniqueApplicationKey Parameters
¹H NMRConfirm proton environmentsδ 7.2–8.5 ppm (pyridinyl/thiazole H)
X-ray diffractionResolve crystal structureResolution <1.0 Å
LC-MSQuantify purity/metabolitesC18 column, 0.1% formic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide
Reactant of Route 2
Reactant of Route 2
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3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.